2-Nitroresorcinol

Catalog No.
S702364
CAS No.
601-89-8
M.F
C6H5NO4
M. Wt
155.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitroresorcinol

CAS Number

601-89-8

Product Name

2-Nitroresorcinol

IUPAC Name

2-nitrobenzene-1,3-diol

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

InChI

InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H

InChI Key

ZLCPKMIJYMHZMJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])O

solubility

0.01 M

Synonyms

2-Nitro-resorcinol; 2-Nitro-1,3-benzenediol; 1,3-Dihydroxy-2-nitrobenzene; 2,6-Dihydroxynitrobenzene; 2-Nitro-1,3-benzenediol

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])O

The exact mass of the compound 2-Nitroresorcinol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitroresorcinol, also known as 2-Nitro-1,3-benzenediol, is an organic compound featuring a resorcinol core (1,3-dihydroxybenzene) substituted with a nitro group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of various organic compounds, particularly azo dyes, pigments, and certain pharmaceuticals. It is also utilized as a colorimetric reagent in analytical chemistry for the detection of metal ions. Its utility stems from the reactivity conferred by the nitro group and the chelating properties enabled by the adjacent hydroxyl groups.

Substituting 2-Nitroresorcinol with its primary isomer, 4-nitroresorcinol, or the parent compound, resorcinol, can lead to significant failures in synthesis and application performance. The ortho-position of the nitro group relative to the two hydroxyl groups creates distinct electronic and steric effects that govern its reactivity, chelation geometry, and electrochemical behavior. In processes like azo dye synthesis, this specific substitution pattern is critical for achieving the target chromophore and its final color properties. Similarly, in applications such as corrosion inhibition or metal detection, the ability to form a stable five- or six-membered chelate ring with metal ions is a direct result of this ortho-nitro-dihydroxy arrangement, a property not shared by the 4-nitro isomer. Therefore, selecting an alternative can result in lower yields, different products, or a complete loss of function.

Demonstrates Higher Yield in Catalytic Nitration Compared to Isomer

In a comparative synthesis involving the catalytic nitration of resorcinol using Fe-Al-MCM-41 molecular sieves, 2-Nitroresorcinol was obtained at a significantly higher yield than its 4-nitro isomer. The process yielded 27.4% of 2-Nitroresorcinol compared to 23.5% for 4-nitroresorcinol under identical reaction conditions. This demonstrates a regioselective preference that can be critical for maximizing output and simplifying purification in a production environment.

Evidence DimensionProduct Yield
Target Compound Data27.4%
Comparator Or Baseline4-Nitroresorcinol: 23.5%
Quantified Difference16.6% higher relative yield
ConditionsCatalytic nitration of resorcinol with H2O2/NaNO2 over Fe-Al-MCM-41 molecular sieves in pH 7 phosphate buffer at 20°C.

For chemical synthesis applications, a higher yield of the desired isomer directly translates to better process efficiency, lower raw material cost per unit of product, and reduced purification expenses.

Distinct Anodic Oxidation Potential Compared to Other Nitrophenol Isomers

Electrochemical studies comparing nitrophenol isomers show that 2-nitrophenol has a distinct anodic oxidation peak potential of 1.1 V in acidic solution (pH 1.4). This is measurably different from 3-nitrophenol (1.0 V) and equivalent to 4-nitrophenol (1.1 V) under the same conditions. However, 2-nitrophenol demonstrates very poor surface coverage upon electropolymerization compared to the other isomers. This specific electrochemical behavior is critical for applications requiring controlled electrochemical reduction (e.g., synthesis of 2-Aminoresorcinol) or for use in sensor arrays where distinct redox potentials are necessary for selective detection.

Evidence DimensionAnodic Oxidation Peak Potential
Target Compound Data1.1 V (for 2-Nitrophenol, a structural analog)
Comparator Or Baseline3-Nitrophenol: 1.0 V; 4-Nitrophenol: 1.1 V
Quantified Difference0.1 V lower than 2-Nitrophenol; same as 4-Nitrophenol, but with different polymerization behavior
ConditionsCyclic voltammetry in acidic aqueous solution (pH 1.4).

The specific oxidation potential dictates the energy requirements and selectivity in electrochemical synthesis and is a key parameter for designing selective electrochemical sensors or corrosion protection systems.

Enables Synthesis of Azo Dyes Not Readily Formed from Other Precursors

2-Nitroresorcinol serves as a crucial coupling component or diazo precursor for specific azo dyes. The synthesis of azo dyes is a two-step process involving diazotization and coupling, where the electronic and steric properties of the substituents dictate the reaction's success and the final dye's color and stability. The ortho-nitro and di-hydroxyl arrangement in 2-Nitroresorcinol provides a unique combination of an electron-withdrawing group and two activating hydroxyl groups, enabling coupling reactions that produce specific shades and performance characteristics that are not achievable with resorcinol or its 4-nitro isomer.

Evidence DimensionPrecursor Suitability for Azo Dyes
Target Compound DataServes as a key intermediate for specific azo dyes and pigments.
Comparator Or BaselineResorcinol (unsubstituted) or 4-Nitroresorcinol (isomer).
Quantified DifferenceQualitative but critical: enables the formation of specific chromophoric systems due to its unique substitution pattern.
ConditionsStandard diazotization and azo coupling reaction conditions.

For manufacturers of specialty dyes and pigments, using the correct, structurally-defined precursor like 2-Nitroresorcinol is non-negotiable to achieve the desired product specifications and colorfastness.

Precursor for Specialty Azo Dyes and Pigments

Due to its unique electronic and steric properties, 2-Nitroresorcinol is the required starting material for producing specific azo dyes where the ortho-nitro-dihydroxybenzene moiety is essential for the target chromophore's color, stability, and chelating properties.

Intermediate for Targeted Organic Synthesis

In multi-step organic synthesis, particularly in pharmaceuticals, 2-Nitroresorcinol is used as a defined building block. Its specific reactivity allows for the controlled introduction of an amino group via reduction of the nitro group, leading to intermediates like 2-Aminoresorcinol, which are difficult to synthesize efficiently through direct amination of resorcinol.

Colorimetric Reagent for Metal Ion Detection

The ortho-dihydroxy arrangement allows 2-Nitroresorcinol to act as a chelating agent, forming colored complexes with various metal ions. This makes it a suitable and specific colorimetric reagent for use in analytical chemistry to detect and quantify the concentration of these ions in solution.

XLogP3

1.6

LogP

1.56 (LogP)

Melting Point

82.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

601-89-8
70268-38-1

Wikipedia

2-nitroresorcinol

General Manufacturing Information

1,3-Benzenediol, 2-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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